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For Researchers, Scientists, and Drug Development Professionals

Ertugliflozin is a potent and highly selective inhibitor of the sodium-glucose cotransporter 2
(SGLT?2), a therapeutic target for the management of type 2 diabetes mellitus (T2DM). By
specifically blocking the reabsorption of glucose in the renal proximal tubules, ertugliflozin
promotes urinary glucose excretion, thereby lowering plasma glucose levels in an insulin-
independent manner.[1][2][3] This document provides a comprehensive overview of the
pharmacokinetic and pharmacodynamic properties of ertugliflozin, compiled from a thorough
review of clinical and preclinical data.

Pharmacokinetics

The pharmacokinetic profile of ertugliflozin has been extensively characterized in healthy
subjects and in patients with T2DM.[4][5] The drug exhibits predictable and dose-proportional
kinetics, supporting a once-daily dosing regimen.

Absorption:

Ertugliflozin is rapidly absorbed following oral administration, with time to maximum plasma
concentration (Tmax) typically occurring within 1 to 2 hours post-dose.[4][5][6][7] The absolute
oral bioavailability is approximately 100%, indicating complete absorption.[4][5][8]
Administration with a high-fat meal has no clinically meaningful effect on the overall exposure
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(AUC) but may slightly decrease the peak plasma concentration (Cmax) by 29% and delay the
Tmax.[4][5][9] Consequently, ertugliflozin can be administered without regard to meals.[4][5][9]

Distribution:

Ertugliflozin is extensively bound to human plasma proteins, with a binding of approximately
93.6% that is independent of the drug concentration.[4][10]

Metabolism:

The primary route of metabolism for ertugliflozin is glucuronidation, which accounts for
approximately 86% of its clearance.[4][7][11] The major enzymes responsible for this process
are uridine diphosphate-glucuronosyltransferase (UGT) 1A9 and UGT2B7.[1][11][12][13]
Oxidative metabolism via cytochrome P450 (CYP) enzymes plays a minor role, contributing to
about 12% of the clearance, with CYP3A4 being the predominant isoform involved.[11][12]
Ertugliflozin does not exhibit clinically significant inhibition or induction of major CYP enzymes
or transporters at therapeutic concentrations, suggesting a low potential for drug-drug
interactions mediated by these pathways.[1][10][14]

Excretion:

Following a single oral dose of radiolabeled ertugliflozin, approximately 50.2% of the
administered radioactivity is recovered in the urine and 40.9% in the feces.[6][7] Unchanged
ertugliflozin accounts for only 1.5% of the dose excreted in urine, with the majority being
eliminated as metabolites.[7][9] The terminal elimination half-life of ertugliflozin is approximately
11 to 18 hours, supporting once-daily dosing.[4][5][8]
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Parameter Value Reference
Absorption
Time to Peak Plasma
) 1-2 hours (fasted) [4151617]

Concentration (Tmax)
Absolute Bioavailability ~100% [4115]1[8]
Effect of High-Fat Meal on o )

No clinically meaningful effect [415119]
AUC
Effect of High-Fat Meal on

~29% decrease [4105119]
Cmax
Distribution
Plasma Protein Binding ~93.6% [4][10]
Metabolism
Primary Pathway Glucuronidation (~86%) [417111]
Key Metabolizing Enzymes UGT1A9, UGT2B7 [1][11][12][13]
Minor Pathway Oxidative Metabolism (~12%) [417111]
Key CYP Enzymes CYP3A4 [11][12]

Excretion

Route of Elimination

Urine (~50.2%), Feces
(~40.9%)

[6]L7]

Unchanged Drug in Urine

~1.5%

[719]

Terminal Half-life (t1/2)

11-18 hours

(4105181

Renal Impairment:

In individuals with mild, moderate, or severe renal impairment, the systemic exposure (AUC) to
ertugliflozin is increased by up to 1.7-fold compared to subjects with normal renal function.[1][4]
[5] This increase is not considered clinically meaningful, and therefore, no dose adjustment is

required based on pharmacokinetic data alone.[4][5] However, the glucose-lowering efficacy of
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ertugliflozin is dependent on renal function, and its pharmacodynamic effect is reduced in
patients with moderate to severe renal impairment.[4][5][15][16]

Hepatic Impairment:

In subjects with moderate hepatic impairment (Child-Pugh class B), the AUC and Cmax of
ertugliflozin are slightly decreased by approximately 13% and 21%, respectively.[1][9][17]
These changes are not considered clinically significant, and no dose adjustment is necessary
for patients with mild or moderate hepatic impairment.[17][18] Ertugliflozin has not been studied
in patients with severe hepatic impairment.[1]

Effect on
Special Population Ertugliflozin Recommendation Reference
Exposure (AUC)

No dose adjustment

Mild Renal Impairment < 70% increase [11[4115]
based on PK
Moderate Renal ) No dose adjustment
_ < 70% increase [1][4][5]
Impairment based on PK
Severe Renal ] No dose adjustment
) < 70% increase [11[4115]
Impairment based on PK

Moderate Hepatic _
i ~13% decrease No dose adjustment [L][91[17]
Impairment

Pharmacodynamics

The primary pharmacodynamic effect of ertugliflozin is the inhibition of SGLT2, which leads to a
dose-dependent increase in urinary glucose excretion (UGE).[1][19] This glucosuric effect
results in a reduction of plasma glucose levels, as well as other metabolic benefits.

Mechanism of Action:

Ertugliflozin is a competitive inhibitor of SGLT2, which is located in the proximal convoluted
tubule of the kidney and is responsible for the reabsorption of the majority of filtered glucose.[1]
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By blocking SGLT2, ertugliflozin lowers the renal threshold for glucose, leading to the excretion
of excess glucose in the urine.

Dose-Response Relationship:

The administration of ertugliflozin results in a dose-dependent increase in 24-hour UGE.[9][19]
Doses of 5 mg and 15 mg are predicted to achieve over 80% and over 90% of the maximal
pharmacological activity, respectively.[9]

Effects on Glycemic Control and Other Biomarkers:

Clinical studies have consistently demonstrated that ertugliflozin improves glycemic control in
patients with T2DM.[20][21][22] Treatment with ertugliflozin leads to significant reductions in
glycated hemoglobin (HbAlc), fasting plasma glucose (FPG), and postprandial glucose.[20][21]
[23] In addition to its glycemic effects, ertugliflozin has been shown to cause modest reductions
in body weight and systolic and diastolic blood pressure.[2][20]

Parameter Effect of Ertugliflozin Reference

Primary Effect

Urinary Glucose Excretion

(UGE) Dose-dependent increase [9]
Glycemic Control

Glycated Hemoglobin (HbA1c)  Significant reduction [20][21][22]
Fasting Plasma Glucose (FPG)  Significant reduction [20][21]
Other Metabolic Effects

Body Weight Modest reduction [20]

Blood Pressure Modest reduction [20]

Experimental Protocols

The pharmacokinetic and pharmacodynamic properties of ertugliflozin have been elucidated
through a series of Phase |, I, and Ill clinical trials. The methodologies of these key studies are
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summarized below.

Human Mass Balance Study:

o Objective: To characterize the absorption, metabolism, and excretion of ertugliflozin.
» Design: A single-center, open-label, single-dose study in healthy male subjects.

» Methodology: Subjects received a single oral dose of [14C]-labeled ertugliflozin (25 mg).
Blood, urine, and feces were collected at predefined intervals to determine the total
radioactivity and to profile the metabolites. Plasma and excreta samples were analyzed
using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify
ertugliflozin and its metabolites.[6][7]

Renal Impairment Study:

o Objective: To evaluate the effect of renal impairment on the pharmacokinetics and
pharmacodynamics of ertugliflozin.

o Design: A Phase |, open-label, single-dose study in subjects with varying degrees of renal
function (normal, mild, moderate, and severe impairment) and T2DM.

o Methodology: All subjects received a single 15 mg oral dose of ertugliflozin. Serial blood and
urine samples were collected over 96 hours to determine the pharmacokinetic parameters of
ertugliflozin and to measure 24-hour urinary glucose excretion.[15][16]

Hepatic Impairment Study:

» Objective: To assess the effect of moderate hepatic impairment on the pharmacokinetics of
ertugliflozin.

o Design: A Phase |, open-label, single-dose study in subjects with moderate hepatic
impairment (Child-Pugh score 7-9) and healthy subjects with normal hepatic function.

o Methodology: Participants received a single 15 mg oral dose of ertugliflozin. Blood samples
were collected over 96 hours to determine the pharmacokinetic parameters.[17]

Drug-Drug Interaction Studies:
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o Objective: To evaluate the potential for pharmacokinetic interactions between ertugliflozin
and commonly co-administered medications (e.g., metformin, sitagliptin, glimepiride,
simvastatin).

» Design: A series of open-label, randomized, single-dose, crossover studies in healthy
subjects.

o Methodology: Subjects received ertugliflozin alone and in combination with the interacting
drug. Plasma concentrations of both drugs were measured to assess any changes in their
pharmacokinetic profiles.[10][24]

Analytical Methods:

The quantification of ertugliflozin and its metabolites in biological matrices (plasma, urine) is
typically performed using validated high-performance liquid chromatography-tandem mass
spectrometry (HPLC-MS/MS) methods.[25][26] UV spectroscopy and other chromatographic
techniques have also been developed for the analysis of ertugliflozin in pharmaceutical
formulations.[25][27][28][29]
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Caption: Mechanism of SGLT2 inhibition by ertugliflozin in the renal proximal tubule.
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Caption: Typical experimental workflow for a renal impairment clinical trial of ertugliflozin.
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Caption: Logical relationship between ertugliflozin exposure and its pharmacodynamic
response.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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